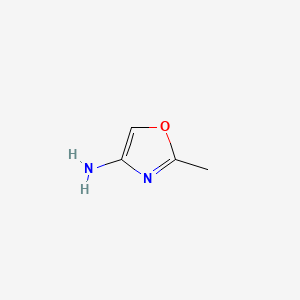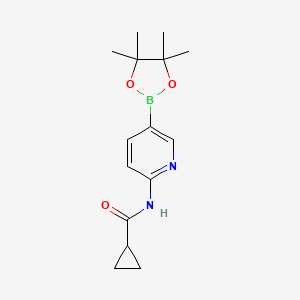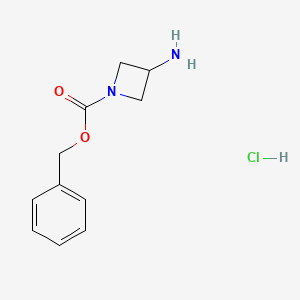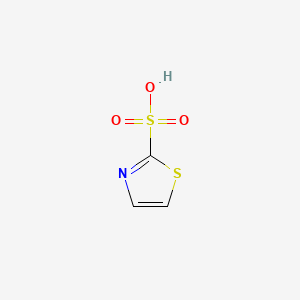
Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C24H25NO4 . It appears as a white powder .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 24 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight of the compound is 391.47 .Physical And Chemical Properties Analysis
“this compound” appears as a white powder . It has a molecular weight of 391.47 . The compound should be stored at temperatures between 0-8 °C .Applications De Recherche Scientifique
Environmental Analysis of Naphthenic Acids
Research into naphthenic acids, which share structural similarities with Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid, highlights the challenges in analyzing complex mixtures in environmental samples. Standard method design considerations for the semi-quantification of total naphthenic acids in water samples emphasize the need for accurate mass spectrometry methods. These methods aim to address the variability in results due to differences in analytical approaches, improving the reliability of environmental monitoring and impact assessments (Kovalchik et al., 2017).
Chemical Fingerprinting for Environmental Forensics
Analytical techniques for chemical fingerprinting, including naphthenic acids and other related compounds, have evolved to identify sources of environmental contamination. Such methods are critical for distinguishing between naturally occurring compounds and those resulting from industrial processes, such as oil sands extraction. This knowledge is essential for environmental remediation and policy development (Headley et al., 2013).
Photocatalysis and Material Science
Research on materials like (BiO)2CO3 (BOC), which have potential structural or functional similarities with this compound, has revealed significant applications in photocatalysis, healthcare, and other fields. The enhancement of photocatalytic activity through various modification strategies demonstrates the potential for these materials in environmental remediation and energy conversion (Ni et al., 2016).
Medicinal Chemistry and Drug Design
The structural framework of naphthalene derivatives, including this compound, plays a crucial role in medicinal applications. These compounds exhibit a broad range of biological activities, making them valuable in developing drugs for cancer, bacterial, fungal, and viral infections. The diversity of potential applications highlights the importance of these compounds in drug discovery and development (Gong et al., 2016).
Naphthenic Acids in Crude Oil and Water Treatment
The presence of naphthenic acids in crude oil and oil sands process-affected water poses significant challenges due to their toxicity and environmental impact. Research on methods to reduce the total acid number (TAN) of naphthenic acids using supercritical fluids and ionic liquids offers promising approaches to mitigate these issues, highlighting the need for innovative solutions in the petroleum industry (Mandal & Sasaki, 2018).
Mécanisme D'action
Target of Action
Boronic esters, which are structurally similar to “Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid”, are often used in carbohydrate chemistry for processes like acylation, silylation, and alkylation . They act on glycoside substrates .
Mode of Action
Boronic esters interact with their targets through a sequence of formation, functionalization, and deprotection . This process involves the formation of boronic esters, their functionalization, and finally their deprotection .
Biochemical Pathways
The biochemical pathways affected by boronic esters involve the selective installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates .
Result of Action
The result of the action of boronic esters is the functionalization of carbohydrates, which can be used in various applications, including drug delivery .
Action Environment
The action of boronic esters is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-12-10-21(11-13-22,18(23)24)17-9-8-15-6-4-5-7-16(15)14-17/h4-9,14H,10-13H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVVHXWOHCLKDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598177.png)











![Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B598196.png)